
5-((Decyloxy)methyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Decyloxy)methyl)quinolin-8-ol is a quinoline derivative with the molecular formula C20H29NO2. This compound is known for its unique structure, which includes a quinoline ring substituted with a decyloxy methyl group at the 5-position and a hydroxyl group at the 8-position.
Métodos De Preparación
The synthesis of 5-((Decyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with a decyloxy methyl group. One common method involves the reaction of quinolin-8-ol with decyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial production methods for quinoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
5-((Decyloxy)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. This reaction typically requires hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The decyloxy methyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the quinoline ring produces tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
5-((Decyloxy)methyl)quinolin-8-ol has several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Materials Science: Quinoline derivatives can be used as ligands in coordination chemistry, leading to the development of new materials with unique electronic and optical properties.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other quinoline-based compounds, which have applications in dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 5-((Decyloxy)methyl)quinolin-8-ol depends on its specific application. In medicinal chemistry, quinoline derivatives often exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death .
In materials science, the compound may act as a ligand, coordinating with metal ions to form complexes with specific electronic or optical properties .
Comparación Con Compuestos Similares
5-((Decyloxy)methyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
Quinolin-8-ol: The parent compound without the decyloxy methyl group. It has similar chemical properties but lacks the hydrophobic decyloxy chain.
Chloroquine: A well-known antimalarial drug with a quinoline core. It has different substituents that confer its antimalarial activity.
Quinoline-2-carboxylic acid: Another quinoline derivative with a carboxyl group at the 2-position.
Propiedades
Número CAS |
112523-52-1 |
|---|---|
Fórmula molecular |
C20H29NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
5-(decoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-15-23-16-17-12-13-19(22)20-18(17)11-10-14-21-20/h10-14,22H,2-9,15-16H2,1H3 |
Clave InChI |
KMBXYOFCAYVVAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
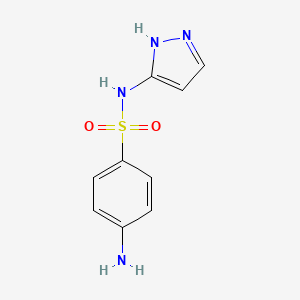
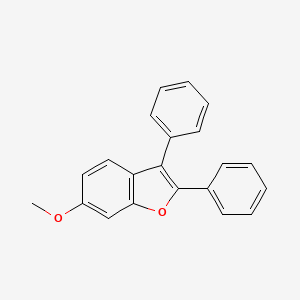
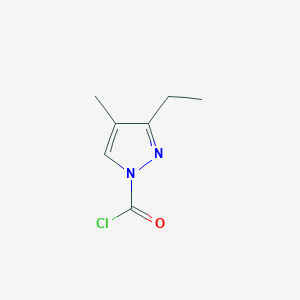
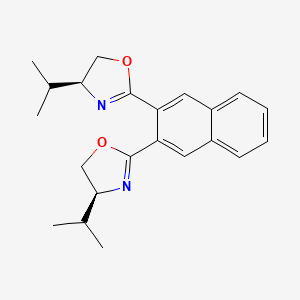

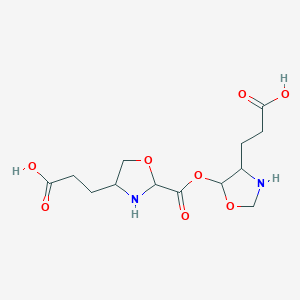
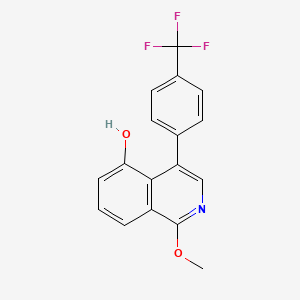

![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
